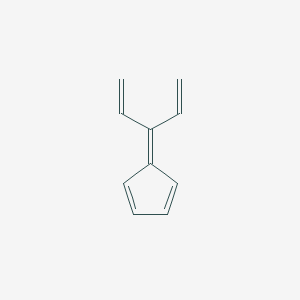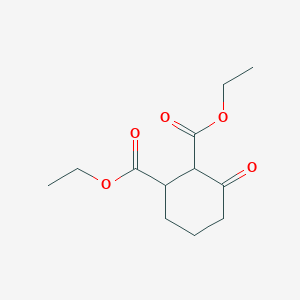
Diethyl 3-oxocyclohexane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-oxocyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H18O5. It features a six-membered cyclohexane ring with two ester groups and a ketone group. This compound is known for its versatility in organic synthesis and its role as an intermediate in the production of various chemical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 3-oxocyclohexane-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes typically use continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3-oxocyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexane derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Diethyl 3-oxocyclohexane-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of diethyl 3-oxocyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 1,3-acetonedicarboxylate: Another ester compound with similar reactivity but different structural features.
Dimethyl 2-oxocyclohexane-1,3-dicarboxylate: Shares the cyclohexane ring structure but differs in the position of functional groups.
Uniqueness
Diethyl 3-oxocyclohexane-1,2-dicarboxylate is unique due to its specific arrangement of ester and ketone groups, which allows for a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
53445-05-9 |
|---|---|
Fórmula molecular |
C12H18O5 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
diethyl 3-oxocyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-3-16-11(14)8-6-5-7-9(13)10(8)12(15)17-4-2/h8,10H,3-7H2,1-2H3 |
Clave InChI |
JZQNQCRNIJRGTL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCC(=O)C1C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


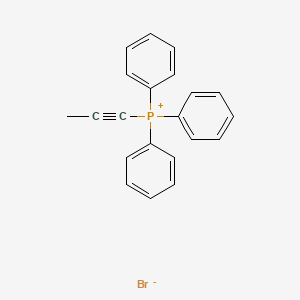


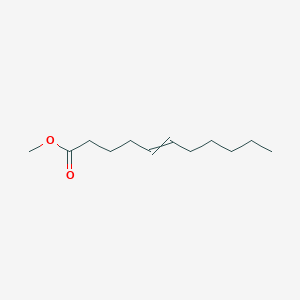
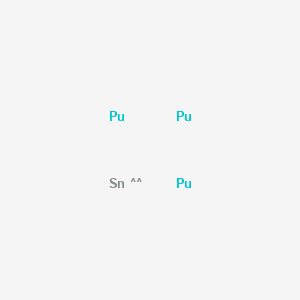
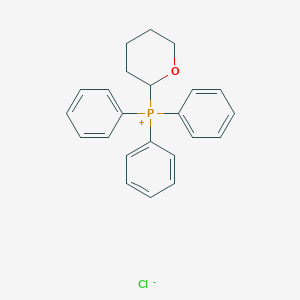

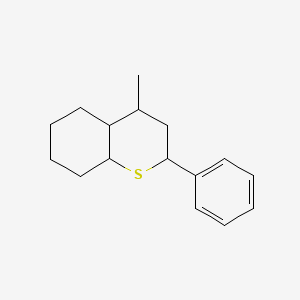
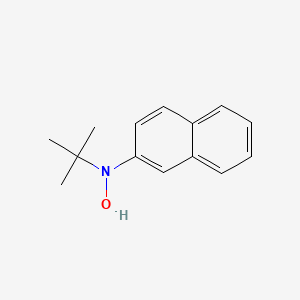
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
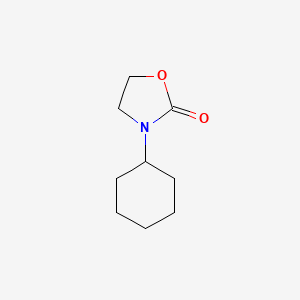

![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
